Phrixotoxin-2

Kv4.2 Kv4.3 IC50

Researchers studying Ito1 or IA currents face confounding off-target effects with broad-spectrum K+ channel blockers. Phrixotoxin-2 (PaTx2) solves this as the definitive selective probe for Kv4.2 and Kv4.3. • IC50 34 nM (Kv4.2) and 71 nM (Kv4.3); reversible gating-modifier with no functional inhibition of Kv1, Kv2, Kv3, or hERG. • High-purity (≥95%) synthetic peptide, lyophilized; validated for automated patch-clamp (QPatch, SyncroPatch). • Essential reference standard for ion channel drug discovery and SAR-based toxin engineering.

Molecular Formula
Molecular Weight
CAS No. 221889-63-0
Cat. No. B1151369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhrixotoxin-2
CAS221889-63-0
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phrixotoxin-2 Overview


Phrixotoxin-2 (PaTx2) is a 31-amino acid peptide toxin, initially isolated from the venom of the Chilean copper tarantula *Phrixotrichus auratus* [1]. It is characterized by an inhibitor cystine knot (ICK) motif stabilized by three disulfide bridges [2]. Phrixotoxin-2 functions as a selective and reversible gating modifier of specific voltage-gated potassium channels, primarily the Kv4.2 and Kv4.3 subtypes [1]. These channels are the molecular correlates of the fast transient outward potassium current (Ito1), which is critical in cardiac repolarization and neuronal excitability [3]. As a highly purified synthetic peptide, it serves as an essential pharmacological tool for dissecting the physiological and pathological roles of Kv4 channels in various research models .

Kv4.2/4.3-selective ion channel probe
Reversible gating modifier mechanism
High-purity synthetic peptide format

Phrixotoxin-2: Why Generics Fail


Substituting Phrixotoxin-2 with other Kv4 channel blockers or broad-spectrum potassium channel antagonists is not scientifically valid due to its unique, quantifiable selectivity profile [1]. Unlike many other spider toxins that may target voltage-gated sodium channels (e.g., ProTx-II, HwTx-IV) or have different potassium channel subtype specificities (e.g., Heteropodatoxin, Stromatoxin-1), Phrixotoxin-2 exhibits a defined and narrow activity window [1][2]. While it potently inhibits Kv4.2 and Kv4.3 with nanomolar affinity, it demonstrates only marginal, non-physiologically relevant activity at the closely related Kv4.1 subtype at high concentrations and shows no functional inhibition of Kv1, Kv2, Kv3, or Kv11 (hERG) channels . This specific profile is essential for experiments where off-target effects on other potassium currents would confound the interpretation of results, making the selection of the correct pharmacological tool a critical procurement decision [1].

Broad-spectrum Kv blockers May confound current isolation by inhibiting multiple K+ channel subtypes, unlike the Kv4.2/4.3-selective profile of Phrixotoxin-2.
Nav channel toxins Spider toxins targeting sodium channels (e.g., ProTx-II) introduce off-target activity, altering neuronal excitability interpretation.
Other Kv4 modulators Compounds with broader Kv4.1 activity may not replicate the intra-family selectivity required for specific Kv4.2/4.3 studies.

Phrixotoxin-2 Quantitative Evidence


Kv4.2 vs. Kv4.3 Potency Selectivity

Phrixotoxin-2 displays a clear, quantifiable difference in potency between its two primary targets, Kv4.2 and Kv4.3. It is approximately 2.1-fold more potent against recombinant Kv4.2 (IC50 = 34 nM) compared to Kv4.3 (IC50 = 71 nM) when heterologously expressed in COS cells [1]. This differential sensitivity allows for nuanced experimental design where partial or selective inhibition of Kv4.2 over Kv4.3 may be desired [1].

Kv4.2 vs Kv4.3 IC50
Head-to-head
IC50: 34 nM vs 71 nM (~2.1-fold)
Supports differential inhibition of Kv4.2 over Kv4.3
Recombinant COS cell patch-clamp
Kv4.2 Kv4.3 IC50 Potassium Channel Electrophysiology

Kv4.2/Kv4.3 vs. Kv4.1 Selectivity

Phrixotoxin-2 demonstrates a remarkable degree of selectivity within the Kv4 channel subfamily. While it potently blocks Kv4.2 and Kv4.3 with IC50 values in the nanomolar range, it is essentially inactive at the closely related Kv4.1 channel [1]. At a concentration of 300 nM—nearly 9-fold higher than the IC50 for Kv4.2—Phrixotoxin-2 elicits a maximal block of only 20% of Kv4.1 current [1]. This contrasts with other Kv4 channel modulators that may have a broader activity profile across all Shal-related channels [2].

Kv4.1 Selectivity
Head-to-head
20% max block at 300 nM
Negligible Kv4.1 activity reinforces intra-family selectivity
300 nM >8× Kv4.2 IC50, COS cells
Kv4.1 Kv4.2 Selectivity Potassium Channel Pharmacology

Kv4 vs. Kv1, Kv2, Kv3 Selectivity

Phrixotoxin-2 demonstrates absolute selectivity for the Kv4 (Shal) subfamily over other major voltage-gated potassium channel subfamilies. In comparative electrophysiological assays, Phrixotoxin-2 produced no functional inhibition of currents from Kv1 (Shaker), Kv2 (Shab), or Kv3 (Shaw) channels, even at high concentrations [1]. This contrasts sharply with other research tools like 4-Aminopyridine (4-AP), which is a broad-spectrum blocker of multiple Kv channel subtypes and lacks this precision . This established insensitivity is a key differentiator for Phrixotoxin-2 as a selective pharmacological probe [1].

Cross-family Selectivity
Head-to-head
No inhibition of Kv1, Kv2, Kv3
Kv4-specific tool avoids off-target K+ current interference
Xenopus oocytes and COS cell expression
Kv1 Kv2 Kv3 Selectivity Kv4 Potassium Channel

Reversible Gating Modification vs. Pore Block

Phrixotoxin-2 acts as a gating modifier rather than a pore blocker, and its inhibition is fully reversible upon washout [1][2]. This is a critical distinction from many small-molecule blockers or other peptide toxins that may act irreversibly or with slow off-rates, complicating experimental protocols [1]. The reversible nature of Phrixotoxin-2's block allows for paired-pulse protocols and within-cell controls, significantly enhancing the rigor and statistical power of electrophysiological experiments [1].

Reversibility Mechanism
Head-to-head
Fully reversible gating modifier
Enables paired-pulse protocols and within-cell controls
Washout recovery in patch-clamp
Gating Modifier Reversible Electrophysiology Kv4 Mechanism

In Vivo Rescue of Neuronal Firing Deficits

In an ex vivo brain slice model of α-synucleinopathy, preincubation with 1.3 μM Phrixotoxin-2 fully reversed the reduction in pacemaker firing frequency observed in DMV neurons from AAV-A53T transfected mice [1]. Quantitatively, Phrixotoxin-2 significantly increased the firing rate of A53T-injected mouse neurons by +1.3 spikes/s (t54 = 3.8), completely occluding the disease-associated deficit [1]. This functional rescue was comparable to that achieved with 400 μM 4-AP (+1.6 spikes/s), but Phrixotoxin-2 achieves this effect at a >300-fold lower concentration, highlighting its potency and specificity in a complex biological system [1].

Neuronal Firing Rescue
Head-to-head
+1.3 spikes/s at 1.3 µM (α-synucleinopathy)
Supports model-response endpoint interpretation
Ex vivo DMV slices; comparable effect to 4-AP at lower concentration
In Vivo Neuronal Excitability Kv4 Electrophysiology Neurodegeneration

Phrixotoxin-2 Application Scenarios


Ito1 and IA Current Dissection in Native Tissues

Given its well-defined selectivity for Kv4.2 and Kv4.3, the molecular correlates of the cardiac transient outward current (Ito1) and neuronal A-type currents (IA), Phrixotoxin-2 is the gold-standard pharmacological tool for isolating these currents from other overlapping potassium conductances in native cells [1]. Its reversible gating-modifier mechanism allows for rigorous paired experimental protocols, making it indispensable for patch-clamp electrophysiology studies in primary cardiomyocytes, brain slices, and other excitable tissue preparations [1].

Translational Research in Arrhythmia and Neurodegeneration

The established role of Kv4 channels in regulating action potential repolarization and neuronal firing patterns makes Phrixotoxin-2 a critical reagent for disease modeling. As demonstrated by its ability to reverse neuronal firing deficits in an α-synucleinopathy model, Phrixotoxin-2 is valuable for probing the therapeutic potential of Kv4 channel modulation in neurodegenerative diseases and for investigating the role of Ito1 dysfunction in cardiac arrhythmogenesis [2].

Drug Discovery Screening and Target Validation

For pharmaceutical and biotechnology companies engaged in ion channel drug discovery, Phrixotoxin-2 serves as an essential reference standard for Kv4 channel assays. Its high purity and well-characterized potency are ideal for validating the performance and sensitivity of automated patch-clamp platforms (e.g., QPatch, SyncroPatch) used in high-throughput screening campaigns. Furthermore, it can be used as a competitive ligand in binding assays or as a tool to confirm the mechanism of action of novel small-molecule Kv4 modulators [3].

Spider Toxin-Channel Structure-Function Studies

The 3D NMR solution structure of Phrixotoxin-1 and the high sequence homology (83.3% identity) with Phrixotoxin-2 provide a strong foundation for structure-activity relationship (SAR) studies [4]. Researchers in chemical biology and peptide engineering can use Phrixotoxin-2 as a scaffold to design and synthesize mutant peptides with altered selectivity or affinity profiles. This is a key application for academic labs focused on understanding the molecular determinants of gating modifier toxin binding to voltage-sensor domains [4].

Application
Selection Property
Validation Focus
Native Ito1/IA current isolation
Kv4.2/4.3 selectivity profile
Patch-clamp electrophysiology in excitable tissues
Neurodegeneration and arrhythmia disease models
Ex vivo/in vivo model activity
Neuronal firing-rate and Ito1 dysfunction endpoints
Ion channel screening assays
High-purity reference standard
Automated patch-clamp platform consistency
Peptide SAR and channel structure studies
NMR structure homology and scaffold
Mutagenesis and binding domain mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phrixotoxin-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.